2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
915929-48-5
VCID:
VC0500386
InChI:
InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21)
SMILES:
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C
Molecular Formula:
C15H20ClN3O2
Molecular Weight:
309.79g/mol
2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
CAS No.: 915929-48-5
Main Products
VCID: VC0500386
Molecular Formula: C15H20ClN3O2
Molecular Weight: 309.79g/mol
CAS No. | 915929-48-5 |
---|---|
Product Name | 2-(4-Acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide |
Molecular Formula | C15H20ClN3O2 |
Molecular Weight | 309.79g/mol |
IUPAC Name | 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Standard InChIKey | LVQACVDEQMRAMU-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C |
Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C |
PubChem Compound | 8904242 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume